molecular formula C4H6F4O B13525689 2,2,3,3-Tetrafluorobutan-1-ol

2,2,3,3-Tetrafluorobutan-1-ol

Cat. No.: B13525689
M. Wt: 146.08 g/mol
InChI Key: OCIRWQBZCBFUDU-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluorobutan-1-ol is an organic compound with the molecular formula C4H6F4O It is a fluorinated alcohol, characterized by the presence of four fluorine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,3-Tetrafluorobutan-1-ol can be synthesized through several methods. One common approach involves the fluorination of 1-butanol using fluorinating agents such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to achieve high yields and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the reaction, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluorobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products Formed

    Oxidation: Formation of 2,2,3,3-tetrafluorobutanone or 2,2,3,3-tetrafluorobutanoic acid.

    Reduction: Formation of 2,2,3,3-tetrafluorobutane.

    Substitution: Formation of 2,2,3,3-tetrafluorobutyl halides.

Scientific Research Applications

2,2,3,3-Tetrafluorobutan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its use in drug development, particularly in designing fluorinated analogs of existing drugs to enhance their efficacy and stability.

    Industry: Utilized in the production of specialty chemicals, surfactants, and polymers with unique properties.

Mechanism of Action

The mechanism by which 2,2,3,3-tetrafluorobutan-1-ol exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and van der Waals interactions, which can modulate the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluorobutane: Similar structure but lacks the hydroxyl group.

    2,2,3,3-Tetrafluorobutanone: Contains a carbonyl group instead of a hydroxyl group.

    2,2,3,3-Tetrafluorobutanoic acid: Contains a carboxyl group instead of a hydroxyl group.

Uniqueness

2,2,3,3-Tetrafluorobutan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C4H6F4O

Molecular Weight

146.08 g/mol

IUPAC Name

2,2,3,3-tetrafluorobutan-1-ol

InChI

InChI=1S/C4H6F4O/c1-3(5,6)4(7,8)2-9/h9H,2H2,1H3

InChI Key

OCIRWQBZCBFUDU-UHFFFAOYSA-N

Canonical SMILES

CC(C(CO)(F)F)(F)F

Origin of Product

United States

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